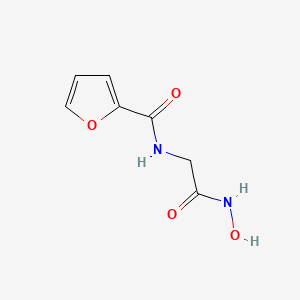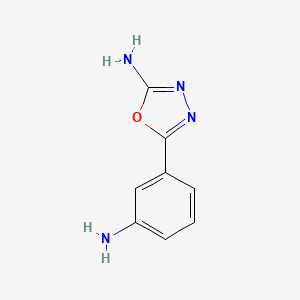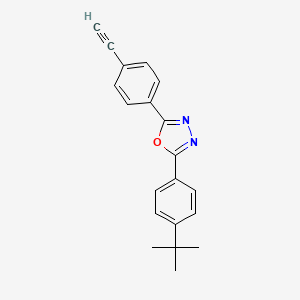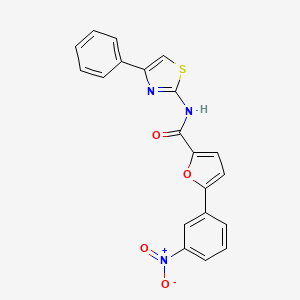
Acetohydroxamic acid, 2-(2-furamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-(2-furamido)-: is a derivative of acetohydroxamic acid, characterized by the presence of a furamido group. This compound is known for its potent enzyme inhibition properties, particularly against urease, making it valuable in various medical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(2-furamido)- typically involves the reaction of hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst. The reaction is carried out in an alcohol solvent, resulting in the formation of acetohydroxamic acid . The furamido group is introduced through subsequent reactions involving furfural derivatives.
Industrial Production Methods: Industrial production of acetohydroxamic acid, 2-(2-furamido)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high purity and yield. Immobilized cells of Rhodococcus pyridinivorans have been used to enhance the production efficiency, achieving high molar conversion rates and thermal stability .
Analyse Chemischer Reaktionen
Types of Reactions: Acetohydroxamic acid, 2-(2-furamido)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions typically yield hydroxylamine derivatives.
Substitution: The furamido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Oximes and nitroso compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted furamido derivatives.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-(2-furamido)- has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of acetohydroxamic acid, 2-(2-furamido)- involves the inhibition of the urease enzyme. This compound acts as a competitive inhibitor, binding to the active site of urease and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, reducing the formation of ammonia and subsequently lowering the pH of the environment .
Vergleich Mit ähnlichen Verbindungen
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibition properties.
N-Hydroxyacetamide: Shares structural similarities and enzyme inhibition capabilities.
Acetohydroximic acid: Known for its metal chelation properties.
Uniqueness: Acetohydroxamic acid, 2-(2-furamido)- is unique due to the presence of the furamido group, which enhances its binding affinity and specificity towards urease. This structural modification provides improved stability and efficacy compared to other hydroxamic acid derivatives .
Eigenschaften
CAS-Nummer |
65654-12-8 |
|---|---|
Molekularformel |
C7H8N2O4 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C7H8N2O4/c10-6(9-12)4-8-7(11)5-2-1-3-13-5/h1-3,12H,4H2,(H,8,11)(H,9,10) |
InChI-Schlüssel |
AEKSBHIPRIXNQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)



![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)



![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
